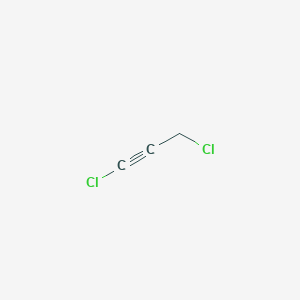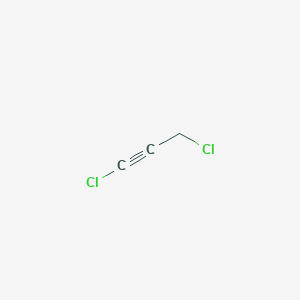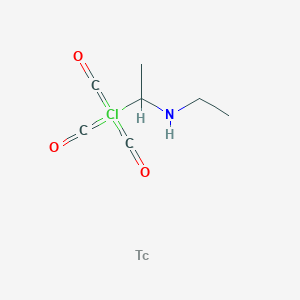
Water-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Water-acetamide, also known as acetamide hydrate, is a compound formed by the combination of acetamide (CH₃CONH₂) and water (H₂O). Acetamide is an organic compound derived from acetic acid and is the simplest amide. It is a colorless, hygroscopic solid with a mousy odor and is highly soluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetamide can be synthesized in the laboratory by dehydrating ammonium acetate: [ \text{NH}_4\text{CH}_3\text{CO}_2 \rightarrow \text{CH}_3\text{C(O)NH}_2 + \text{H}_2\text{O} ]
Alternatively, it can be obtained through the ammonolysis of acetylacetone under reductive amination conditions . Another method involves the reaction of acetonitrile with water: [ \text{CH}_3\text{CN} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{C(O)NH}_2 ]
Industrial Production Methods
On an industrial scale, acetamide is produced by dehydrating ammonium acetate or by hydrolyzing acetonitrile . These methods are efficient and yield high-purity acetamide suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
-
Hydrolysis: : Acetamide undergoes hydrolysis in the presence of water to form acetic acid and ammonia: [ \text{CH}_3\text{C(O)NH}_2 + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{COOH} + \text{NH}_3 ]
-
Reduction: : Acetamide can be reduced to ethylamine using lithium aluminum hydride (LiAlH₄): [ \text{CH}_3\text{C(O)NH}_2 + 4\text{H} \rightarrow \text{CH}_3\text{CH}_2\text{NH}_2 + \text{H}_2\text{O} ]
-
Dehydration: : Acetamide can be dehydrated to form acetonitrile: [ \text{CH}_3\text{C(O)NH}_2 \rightarrow \text{CH}_3\text{CN} + \text{H}_2\text{O} ]
Common Reagents and Conditions
Hydrolysis: Dilute acids or bases (e.g., HCl or NaOH) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Dehydration: Dehydrating agents such as phosphorus pentoxide (P₂O₅) are used.
Major Products
Hydrolysis: Acetic acid and ammonia.
Reduction: Ethylamine.
Dehydration: Acetonitrile.
Wissenschaftliche Forschungsanwendungen
Water-acetamide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of acetamide involves its interaction with various molecular targets. In biological systems, it can act as a stabilizer for proteins and enzymes by forming hydrogen bonds with the amide group . This interaction helps maintain the structural integrity of biomolecules under different conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formamide (HCONH₂): Similar in structure but has a lower melting point and is a liquid at room temperature.
Propionamide (CH₃CH₂CONH₂): Slightly larger molecule with similar solubility and reactivity.
Butyramide (CH₃CH₂CH₂CONH₂): Larger molecule with higher melting and boiling points.
Uniqueness
Water-acetamide is unique due to its high solubility in water and its ability to form hydrogen bonds, making it an excellent solvent and stabilizer in various applications .
Eigenschaften
CAS-Nummer |
137647-89-3 |
|---|---|
Molekularformel |
C2H7NO2 |
Molekulargewicht |
77.08 g/mol |
IUPAC-Name |
acetamide;hydrate |
InChI |
InChI=1S/C2H5NO.H2O/c1-2(3)4;/h1H3,(H2,3,4);1H2 |
InChI-Schlüssel |
UATOFRZSCHRPBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)

![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)








